4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-14-17-18(21)16(20(26)24(9-11-27-2)10-12-28-3)13-22-19(17)25(23-14)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSMTFASFRSGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(CCOC)CCOC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chloro substituent: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
N,N-bis(2-methoxyethyl) substitution:
Carboxamide formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole- and pyrazolo[3,4-b]pyridine-carboxamide derivatives. Below is a detailed comparison with structurally related analogs based on synthesis, physicochemical properties, and substituent effects.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Bioactivity The target compound’s bis(2-methoxyethyl) carboxamide group likely enhances solubility compared to analogs with aryl or alkyl substituents (e.g., 3a, ). This modification contrasts with the carboxylic acid derivative (), which may exhibit lower cell permeability due to ionization.
Synthesis and Yield
- Carboxamide derivatives in (e.g., 3a–3e) were synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71% . The target compound’s synthesis may follow a similar pathway, though the bis(2-methoxyethyl) substitution could necessitate optimized conditions.
Spectral and Analytical Data
- ¹H-NMR signals for pyrazole/pyridine protons in analogs (δ 7.2–8.1) are consistent across derivatives . The target compound’s methoxyethyl groups would likely produce distinct δ 3.2–3.6 (OCH₂) and δ 1.8–2.0 (CH₂) signals.
Thermal Stability
- Melting points for aryl-substituted carboxamides (e.g., 3a: 133–135°C, 3d: 181–183°C) correlate with crystallinity . The target compound’s flexible methoxyethyl groups may reduce melting points compared to rigid analogs.
Research Implications and Gaps
- The bis(2-methoxyethyl) groups may modulate selectivity or pharmacokinetics.
- Structural Optimization : Comparative studies with ’s cyclopropyl derivative () could reveal trade-offs between steric effects and target engagement.
Biological Activity
The compound 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents :
- 4-chloro group
- N,N-bis(2-methoxyethyl) amide
- 3-methyl and 1-phenyl groups
This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . Research indicates that these compounds can arrest the cell cycle and induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Key Findings:
- Mechanism of Action : The compound appears to inhibit critical pathways involved in cell proliferation and survival. It has been shown to reduce the expression levels of anti-apoptotic proteins like Mcl-1 .
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising therapeutic avenue for further exploration.
Antimycobacterial Activity
Another area of interest is the compound's efficacy against Mycobacterium tuberculosis. A study indicated that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance antitubercular activity .
Key Findings:
- MABA Assay Results : Compounds similar to 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine were subjected to the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain. Results showed promising activity with specific substitutions enhancing efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features. Variations in substituents have been shown to significantly affect potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 4-chloro | Enhances anticancer activity |
| N,N-bis(2-methoxyethyl) | Improves solubility and bioavailability |
| Methyl at C3 | Critical for maintaining activity against cancer cells |
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazolo[3,4-b]pyridine derivatives, it was found that those with specific substitutions around the core structure exhibited enhanced anticancer properties. The presence of a hydroxyl group at position 4 of the phenyl ring was particularly noted for its effectiveness against MCF7 cells .
Case Study 2: Antitubercular Activity
A comparative analysis of several derivatives indicated that those with a more hydrophobic character showed increased binding affinity to the target enzyme pantothenate synthetase in M. tuberculosis. This suggests that further optimization of lipophilicity could yield even more potent antitubercular agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
